[6-(Oxan-4-yloxy)pyridin-3-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-8-9-1-2-11(12-7-9)15-10-3-5-14-6-4-10/h1-2,7,10,13H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEOAQJLPJOMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640291 | |
| Record name | {6-[(Oxan-4-yl)oxy]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-79-2 | |
| Record name | {6-[(Oxan-4-yl)oxy]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Oxan 4 Yloxy Pyridin 3 Yl Methanol
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol suggests two primary disconnection points. The first is at the ether linkage, and the second is at the hydroxymethyl group.
Disconnection of the C-O Ether Bond: This disconnection leads to two key synthons: a 6-substituted pyridine (B92270) derivative and tetrahydro-2H-pyran-4-ol. The 6-substituent on the pyridine ring must be a good leaving group for a nucleophilic aromatic substitution (SNAr) reaction. A halogen, such as chlorine, is a common and effective choice. This leads to the precursor 6-chloropyridine-3-carbaldehyde .
Disconnection of the Hydroxymethyl Group: The hydroxymethyl group can be retrosynthetically derived from the reduction of a carbonyl group. This points to [6-(oxan-4-yloxy)pyridin-3-yl]carbaldehyde as a direct precursor. This aldehyde, in turn, can be traced back to the aforementioned 6-chloropyridine-3-carbaldehyde.
This analysis outlines a straightforward synthetic strategy: the formation of the ether linkage followed by the reduction of the aldehyde functionality.
Classical Synthetic Routes to this compound
The classical synthesis of this compound typically involves a two-step sequence based on the retrosynthetic analysis.
The first step is a Williamson ether synthesis to form the ether bond. rsc.org This involves the reaction of a 6-halopyridine derivative with tetrahydro-2H-pyran-4-ol in the presence of a base. numberanalytics.comsacredheart.edu The alkoxide of tetrahydro-2H-pyran-4-ol, generated in situ by a strong base like sodium hydride (NaH), acts as a nucleophile, displacing the halide from the pyridine ring. nih.gov
The second step is the reduction of the aldehyde group of the resulting intermediate, [6-(oxan-4-yloxy)pyridin-3-yl]carbaldehyde, to the primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) are effective for this transformation. libretexts.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695).
| Step | Reaction | Reagents and Conditions | Key Intermediates |
| 1 | Williamson Ether Synthesis | 6-chloropyridine-3-carbaldehyde, Tetrahydro-2H-pyran-4-ol, NaH, DMF | [6-(Oxan-4-yloxy)pyridin-3-yl]carbaldehyde |
| 2 | Aldehyde Reduction | [6-(Oxan-4-yloxy)pyridin-3-yl]carbaldehyde, NaBH4, Methanol | This compound |
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry often employs catalytic methods to improve efficiency, selectivity, and substrate scope.
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful alternatives for the formation of the key C-O ether bond.
Palladium-Catalyzed Etherification: Palladium catalysts, often in combination with specialized ligands, can facilitate the cross-coupling of aryl halides with alcohols. For the synthesis of the target molecule, a palladium catalyst could be employed to couple 6-chloropyridine-3-carbaldehyde with tetrahydro-2H-pyran-4-ol. mdpi.com These reactions can often proceed under milder conditions than the classical Williamson ether synthesis. organic-chemistry.org
Copper-Catalyzed Etherification: Copper-catalyzed Ullmann-type reactions are also a viable option for forming the aryl ether linkage. organic-chemistry.org The use of copper catalysts can be advantageous due to their lower cost compared to palladium. nih.govorganic-chemistry.org Recent developments have led to milder and more efficient ligand-free copper-catalyzed etherification protocols. organic-chemistry.org
| Catalyst System | Reactants | Advantages |
| Palladium(II) acetate (B1210297) / Ligand | 6-chloropyridine-3-carbaldehyde, Tetrahydro-2H-pyran-4-ol | High efficiency, mild conditions |
| Copper(I) iodide / Base | 6-chloropyridine-3-carbaldehyde, Tetrahydro-2H-pyran-4-ol | Lower cost, ligand-free options available organic-chemistry.org |
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules as catalysts, presents a metal-free approach to key synthetic transformations.
For the reduction of the aldehyde intermediate, various organocatalytic methods have been developed. Chiral secondary amines, for example, can activate α,β-unsaturated aldehydes towards enantioselective reduction by Hantzsch esters, although this specific functionality is not present in the direct precursor to the target molecule. nih.gov However, the broader field of organocatalytic reductions of aldehydes is well-established and could be applied here.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, energy consumption, and the use of hazardous substances.
Solvent-Free Synthesis Methodologies
One of the key principles of green chemistry is the reduction or elimination of solvent use.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Williamson ether synthesis, often leading to shorter reaction times and higher yields. researchgate.netrroij.com This technique can sometimes be performed under solvent-free conditions, further enhancing its green credentials. sacredheart.edu The synthesis of the ether intermediate could potentially be optimized using microwave assistance. rsc.orgnumberanalytics.com
Solvent-Free Reduction: The reduction of aldehydes to alcohols can, in some cases, be carried out under solvent-free conditions. acs.org For instance, certain borane-based catalysts have been shown to be effective for the selective reduction of esters to aldehydes without the need for a solvent, highlighting the potential for developing similar solvent-free reductions for the final step in the synthesis of the target compound. acs.org The development of solvent- and halide-free methods for the functionalization of pyridine derivatives is an active area of research. rsc.org
| Green Approach | Synthetic Step | Potential Benefits |
| Microwave-Assisted Synthesis | Williamson Ether Synthesis | Reduced reaction time, higher yields, potential for solvent-free conditions sacredheart.eduresearchgate.netrroij.com |
| Solvent-Free Reduction | Aldehyde Reduction | Reduced solvent waste, simplified workup |
Total Synthesis Strategies of this compound and Analogues
The total synthesis of this compound can be approached through several strategic disconnections. The most logical approach involves the late-stage reduction of a functionalized pyridine precursor.
Retrosynthetic Analysis:
A primary retrosynthetic disconnection breaks the C-O bond of the ether linkage, leading to 6-halopyridin-3-yl)methanol and tetrahydropyran-4-ol as synthons. However, a more common and often more efficient strategy involves the formation of the ether bond earlier in the synthesis, followed by modification of the substituent at the 3-position of the pyridine ring.
A plausible forward synthesis based on this strategy would be:
Etherification: Reaction of a 6-halonicotinic acid or ester (e.g., 6-chloronicotinic acid) with tetrahydropyran-4-ol in the presence of a suitable base to form 6-(tetrahydropyran-4-yloxy)nicotinic acid.
Reduction of the Carboxylic Acid: The resulting nicotinic acid derivative can be reduced to the corresponding alcohol. This reduction can be challenging and may require strong reducing agents like lithium aluminum hydride (LiAlH₄). A two-step process involving esterification followed by reduction of the ester is also a viable option. nih.gov
Alternative Reduction of an Aldehyde: A more common approach involves the initial synthesis of 6-(tetrahydropyran-4-yloxy)nicotinaldehyde. This aldehyde can be prepared from the corresponding nitrile or by oxidation of a suitable precursor. The aldehyde is then reduced to this compound using a milder reducing agent such as sodium borohydride. wepub.orgchemicalbook.com This method often provides better selectivity and is more amenable to a wider range of functional groups.
The synthesis of analogues, such as those with different substituents on the pyridine ring or variations in the cyclic ether, can be achieved by employing appropriately substituted starting materials in similar synthetic sequences. For example, the synthesis of various (6-arylated-pyridin-3-yl)methanol derivatives has been reported, showcasing the versatility of these synthetic strategies. chembam.comjocpr.com
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
For the reduction of 6-(tetrahydropyran-4-yloxy)nicotinaldehyde, several factors can be optimized:
Reducing Agent: While sodium borohydride is a common and effective choice, other reducing agents could be explored for improved selectivity or milder reaction conditions. The use of catalytic hydrogenation could also be an option, offering high atom economy. google.com
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like methanol or ethanol are often used for NaBH₄ reductions. wepub.org The use of greener solvents is an important consideration for process optimization.
Temperature and Reaction Time: Optimizing the reaction temperature and time is essential to ensure complete conversion of the starting material while minimizing the formation of byproducts. Lowering the temperature can sometimes increase selectivity.
Mechanistic Investigations of Reactions Involving 6 Oxan 4 Yloxy Pyridin 3 Yl Methanol
Elucidation of Reaction Mechanisms in [6-(Oxan-4-yloxy)pyridin-3-yl]methanol Formation
A plausible synthetic route involves two primary steps: the formation of the pyridyl ether via a nucleophilic aromatic substitution (SNAr) or a Williamson-type ether synthesis, and the subsequent reduction of a carbonyl group at the 3-position of the pyridine (B92270) ring.
The formation of the 6-(oxan-4-yloxy)pyridine core likely proceeds through the reaction of a 6-halopyridine derivative (e.g., 6-chloropyridine-3-carbaldehyde or a related ester) with tetrahydropyran-4-ol in the presence of a base. This reaction is generally considered to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.
The mechanism can be described as follows:
Nucleophilic Attack: The alkoxide ion, generated from tetrahydropyran-4-ol by a base, acts as the nucleophile and attacks the carbon atom bearing the halogen. This leads to the formation of a negatively charged intermediate known as the Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and the nitro group, if present.
Departure of the Leaving Group: The intermediate then collapses, expelling the halide ion as the leaving group and resulting in the formation of the aromatic ether bond.
Alternatively, if starting from a 6-hydroxypyridine derivative, a Williamson ether synthesis could be employed. This involves the deprotonation of the hydroxyl group to form a pyridinolate anion, which then acts as a nucleophile to displace a suitable leaving group (e.g., a tosylate or halide) from a derivative of tetrahydropyran (B127337). This reaction typically follows an SN2 pathway. libretexts.org
The second key transformation is the reduction of a functional group at the 3-position, such as an aldehyde or an ester, to the primary alcohol. The reduction of an aldehyde or ester to an alcohol is a well-established transformation commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). chemrxiv.orgacs.org
The mechanism for the reduction of an aldehyde with NaBH4 involves the following steps:
Nucleophilic Attack: The hydride ion (H⁻), delivered from the borohydride, attacks the electrophilic carbonyl carbon.
Protonation: The resulting alkoxide intermediate is then protonated by a protic solvent (e.g., methanol (B129727) or water) to yield the final alcohol product.
The choice of starting materials and reagents will ultimately determine the predominant mechanistic pathway for the formation of this compound.
Mechanistic Studies of Derivatization Reactions of this compound
The this compound molecule offers several sites for derivatization, including the hydroxyl group, the pyridine ring, and the oxane moiety. Mechanistic studies of these derivatization reactions are essential for controlling the regioselectivity and stereoselectivity of the products.
Esterification of the Hydroxyl Group: The primary alcohol can be readily converted to an ester through reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. The mechanism of this reaction typically involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).
Palladium-Catalyzed Cross-Coupling Reactions: The pyridine ring can be further functionalized through various palladium-catalyzed cross-coupling reactions. For instance, if a halogen atom is present on the pyridine ring, Suzuki or Stille couplings could be employed to introduce new carbon-carbon bonds. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps at the palladium center. nih.gov
A summary of potential derivatization reactions and their typical mechanistic pathways is provided in the table below.
| Reaction Type | Reagents | Mechanistic Pathway |
| Esterification | Acyl chloride, Pyridine | Nucleophilic Acyl Substitution |
| Etherification | Alkyl halide, NaH | Williamson Ether Synthesis (SN2) |
| Oxidation | PCC, CH₂Cl₂ | Oxidation |
| C-H Arylation | Aryl halide, Pd catalyst | Deprotonative Cross-Coupling Process (DCCP) acs.org |
This table presents plausible derivatization reactions and their generally accepted mechanisms.
Kinetic Studies and Reaction Rate Determination
For the SNAr reaction of a 6-halopyridine with an alkoxide, the reaction rate is typically second order, being first order in both the pyridine substrate and the nucleophile. The rate law can be expressed as:
Rate = k[Pyridine-X][RO⁻]
The rate constant, k, is influenced by several factors:
The nature of the leaving group (X): The rate of reaction generally follows the order F > Cl > Br > I for SNAr reactions, as the bond-breaking step is not the rate-determining step.
The nature of the nucleophile (RO⁻): Stronger nucleophiles lead to faster reaction rates.
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide salt without solvating the nucleophilic anion, thus enhancing its reactivity. nih.gov
A study on the kinetics of SNAr reactions of 1-chloro-2,4-dinitrobenzene (B32670) with various biothiols showed that the reaction can proceed through a borderline concerted or stepwise mechanism, with the reactivity being highly dependent on the nucleophile's nature and the reaction medium. nih.govresearchgate.netudd.cl Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are often used to probe the transition state structure in such reactions. udd.cl
| Parameter | Influence on SNAr Rate | Rationale |
| Leaving Group (F vs. Cl) | F > Cl | The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. |
| Nucleophile Strength | Stronger nucleophile increases rate | A more reactive nucleophile lowers the activation energy for the formation of the Meisenheimer complex. |
| Solvent Polarity | Polar aprotic solvents increase rate | These solvents enhance the nucleophilicity of the alkoxide by solvating the counter-ion but not the nucleophile itself. |
This table is based on general principles of SNAr reactions and kinetic studies of analogous systems. nih.govnih.govresearchgate.netudd.cl
Transition State Analysis of this compound Reactions
Transition state analysis, often aided by computational methods such as Density Functional Theory (DFT), provides a detailed picture of the highest energy point along the reaction coordinate. This analysis helps to understand the factors that control the reaction's feasibility and selectivity.
For the SNAr formation of the pyridyl ether, the transition state resembles the Meisenheimer complex. DFT calculations on related systems, such as the reaction of nickel pyridinethiolate, have been used to explore the geometry, energy, and charge distribution of intermediates and transition states. rsc.org Such calculations can reveal that the first reduction in a catalytic cycle might occur at a metal center rather than the ligand. rsc.org
In the case of the reduction of the carbonyl group, the transition state for a hydride reduction involves the approach of the hydride ion to the carbonyl carbon. The geometry of this approach is often described by the Bürgi-Dunitz angle. Computational studies can model the energy barrier for this step and how it is influenced by the surrounding molecular structure.
For more complex transformations, such as palladium-catalyzed C-H arylation, DFT calculations can elucidate the intricate multi-step catalytic cycle. Studies on the arylation of pyridylmethyl silyl (B83357) ethers have utilized such methods to understand the role of the catalyst and the base in the deprotonative cross-coupling process. acs.org These studies can help to rationalize the observed yields and selectivities.
| Reaction Step | Key Features of the Transition State | Computational Method |
| SNAr Ether Formation | Partial formation of the C-O bond and partial breaking of the C-X bond. Charge delocalization in the pyridine ring. | DFT (e.g., B3LYP functional) |
| Carbonyl Reduction | Approach of the hydride to the carbonyl carbon at a specific angle (Bürgi-Dunitz trajectory). | DFT, Ab initio methods |
| Pd-catalyzed C-H Arylation | Oxidative addition, transmetalation, or reductive elimination steps involving the Pd center. | DFT with appropriate basis sets for the metal and ligands. |
This table provides a generalized overview of transition state analysis for key reaction types based on computational studies of analogous systems. acs.orgrsc.org
Derivatization and Functionalization Strategies for 6 Oxan 4 Yloxy Pyridin 3 Yl Methanol
Regioselective Functionalization of the Pyridine (B92270) Moiety
The pyridine ring in [6-(Oxan-4-yloxy)pyridin-3-yl]methanol offers several positions for electrophilic and nucleophilic substitution, as well as for metal-catalyzed cross-coupling reactions. The existing substituents, a 6-alkoxy group and a 3-hydroxymethyl group, exert significant influence on the regioselectivity of these transformations. The 6-alkoxy group is an electron-donating group, which tends to activate the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions. Conversely, the electron-withdrawing nature of the pyridine nitrogen deactivates the ring, particularly at the 2-, 4-, and 6-positions, making it susceptible to nucleophilic attack.
Recent studies on the functionalization of substituted pyridines have highlighted several effective methods. For instance, direct C-H amidation of pyridines has been achieved using rhodium catalysts, with the regioselectivity being influenced by the substitution pattern of the pyridine ring nih.gov. In the case of this compound, amidation would likely be directed to the C5 position, influenced by the 6-alkoxy group.
Halogenation of pyridines is another key functionalization strategy. The use of designed phosphine (B1218219) reagents allows for the selective halogenation of pyridines at the 4-position nih.gov. Furthermore, methods for the 3-selective halogenation of pyridines have been developed using Zincke imine intermediates, which could be applicable to our target molecule, potentially allowing for functionalization at the C2 or C4 positions under specific conditions chemrxiv.orgchemrxiv.org. The synthesis of (6-arylated-pyridin-3-yl)methanol derivatives has also been reported, indicating that cross-coupling reactions are a viable strategy for introducing aryl groups at the 6-position, which could be adapted for functionalization at other positions of the pyridine ring researchgate.net.
Modifications at the Oxane Ring System
The oxane ring in this compound is a tetrahydropyranyl (THP) ether. THP ethers are widely used as protecting groups for alcohols in organic synthesis due to their stability under a range of conditions, including strongly basic media, and towards organometallic reagents and hydrides organic-chemistry.orgtotal-synthesis.com. The formation of the oxane ether linkage itself is a key synthetic step, often achieved by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran wikipedia.org.
The primary modification of the oxane ring system in the context of this molecule is its cleavage to deprotect the pyridin-3-yl)methanol. This is typically achieved by acid-catalyzed hydrolysis total-synthesis.comwikipedia.org. The stability of the THP ether can be modulated by the choice of catalyst and reaction conditions. For instance, mild Lewis acids can be used for both the formation and cleavage of THP ethers, which is advantageous for substrates sensitive to strong acids organic-chemistry.org.
While the primary role of the oxane ring in this context is often as a protecting group, other modifications could be envisaged. Ring-opening reactions under specific reductive or oxidative conditions could lead to diol or other functionalized acyclic derivatives. However, such transformations are less common for simple THP ethers and would require specific activation.
Transformations of the Methanol (B129727) Group
The primary alcohol (methanol) group at the C3 position of the pyridine ring is a versatile handle for a wide array of chemical transformations.
Esterification: The methanol group can be readily converted to a variety of esters through reaction with carboxylic acids, acid chlorides, or anhydrides. This esterification can be catalyzed by acids or coupling agents. The synthesis of esters of pyridine carboxylic acids is a well-established process and similar principles apply to the esterification of pyridyl methanols google.com. The use of trimethylchlorosilane in methanol has been reported as a convenient system for the preparation of methyl esters from carboxylic acids, and analogous methods could be adapted for the esterification of the methanol group nih.gov.
Etherification: The hydroxyl group can also be converted into an ether linkage. For example, reaction with alkyl halides under basic conditions (Williamson ether synthesis) would yield the corresponding ether derivatives.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The selective oxidation of pyridyl methanols is a key transformation. Vapour phase oxidation over a V-Mo-O catalyst has been shown to convert 4-pyridinemethanol (B147518) to 4-pyridine carboxaldehyde with high selectivity tandfonline.com. Electrocatalytic oxidation using a TEMPO mediator is another effective method for the oxidation of pyridyl methanols researchgate.net. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger oxidants would lead to the carboxylic acid. The oxidation of pyridine methanols to esters has also been reported using silver oxide and isopropyl iodide researchgate.net.
Reduction: While the methanol group is already in a reduced state, the concept of reduction can be applied to the broader context of the molecule. For instance, if the methanol group were to be oxidized to an aldehyde or carboxylic acid, it could be reduced back to the alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The reduction of CO2 to methanol catalyzed by a biomimetic organo-hydride derived from pyridine has been studied, highlighting the reversible nature of these oxidation states acs.org.
Synthesis of Advanced Derivatives of this compound
Building upon the fundamental transformations discussed, a diverse range of advanced derivatives can be synthesized.
As mentioned, the methanol group is a prime site for the synthesis of ester and ether derivatives. A variety of esterification methods are available, from classical Fischer esterification to the use of modern coupling reagents, allowing for the introduction of a wide array of functional groups. For instance, the reaction with acyl chlorides in the presence of a base like pyridine or triethylamine (B128534) is a common method for ester synthesis. Similarly, ether synthesis can be accomplished through the Williamson ether synthesis, reacting the alcohol with an alkyl halide in the presence of a base.
| Starting Material | Reagent | Product Type | Reference |
| Pyridine-2-methanol | Isopropyl iodide, Ag2O | Isopropyl picolinate (B1231196) (Ester) | researchgate.net |
| Nicotinic acid | n-Butanol, Acid catalyst | Butyl nicotinate (B505614) (Ester) | google.com |
| 2,3-dichloro-5-(hydroxymethyl)pyridine | Thionyl chloride, Sodium methoxide | 2,3-dichloro-5-(methoxymethyl)pyridine (Ether) | google.com |
The oxidation of this compound can yield the corresponding aldehyde, [6-(Oxan-4-yloxy)pyridin-3-yl]carbaldehyde, or the carboxylic acid, 6-(Oxan-4-yloxy)nicotinic acid. The choice of oxidizing agent is crucial for selectivity. For example, manganese dioxide (MnO2) is often used for the selective oxidation of benzylic and allylic alcohols to aldehydes. Stronger oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the carboxylic acid. The reduction of these oxidized derivatives back to the alcohol can be achieved with common reducing agents like sodium borohydride (for the aldehyde) or lithium aluminum hydride (for both the aldehyde and the carboxylic acid).
| Starting Material | Reagent/Catalyst | Product | Reference |
| 4-pyridinemethanol | Air, V-Mo-O catalyst | 4-pyridine carboxaldehyde | tandfonline.com |
| Pyridyl methanol | TEMPO, Pd-PANI/CFP electrode | Pyridyl aldehyde | researchgate.net |
| 2-pyridinemethanol | Cr(VI) | 2-pyridinecarboxaldehyde | bohrium.com |
| Ethyl nicotinate | Ruthenium complex, H2 | 3-Pyridinemethanol | chemicalbook.com |
Halogenation of the pyridine ring can introduce synthetically versatile handles for further functionalization, such as cross-coupling reactions. As discussed in section 4.1, regioselective halogenation can be challenging but achievable through various methods. For instance, electrophilic halogenation would likely occur at the C5 position.
Amination of the pyridine ring can be achieved through several routes. The Chichibabin reaction, which involves the direct amination of pyridines with sodium amide, typically occurs at the 2- or 4-position wikipedia.org. For this compound, this would likely lead to amination at the C2 or C4 position. Alternatively, nucleophilic aromatic substitution of a pre-installed halogen atom with an amine is a common strategy. A general and efficient method for the 2-amination of pyridines involves the conversion of the pyridine to its N-oxide, followed by reaction with Ts2O and an amine nih.gov. Reductive amination protocols using pyridine-borane complexes can also be employed for the synthesis of amines from carbonyl compounds, which could be relevant if the methanol group is first oxidized to an aldehyde sciencemadness.org.
| Starting Material | Reagent/Catalyst | Product Type | Reference |
| Pyridine | Phosphine reagent, Halide source | 4-Halopyridine | nih.gov |
| Pyridine | Zincke imine formation, Halogen electrophile | 3-Halopyridine | chemrxiv.orgchemrxiv.org |
| Pyridine | Sodium amide | 2-Aminopyridine | wikipedia.org |
| Pyridine N-oxide | Ts2O, t-BuNH2 | 2-Aminopyridine | nih.gov |
Development of this compound-based Scaffolds
The development of novel molecular scaffolds is a critical endeavor in drug discovery, providing the frameworks for creating diverse compound libraries with a range of biological activities. The structure of this compound is particularly amenable to the generation of sophisticated scaffolds due to its inherent functionalities. The primary alcohol can be readily converted into other functional groups, while the pyridine ring itself can participate in various coupling reactions.
The strategic derivatization of the hydroxymethyl group is a key first step in building more complex scaffolds. For instance, oxidation of the alcohol to the corresponding aldehyde, 6-(oxan-4-yloxy)nicotinaldehyde, provides a versatile intermediate for a multitude of subsequent reactions. This aldehyde can then be used in reactions such as the Wittig olefination to introduce carbon-carbon double bonds, or in reductive amination to append various amine-containing fragments, thereby expanding the molecular diversity.
One promising approach for scaffold development involves the use of multicomponent reactions. The Guareschi-Thorpe pyridine synthesis, for example, can be adapted to create highly substituted pyridine scaffolds. mdpi.com While not a direct derivatization of the parent molecule, the principles can be applied to build upon the core structure. For instance, the aldehyde derived from this compound could potentially be a component in condensation reactions to form fused heterocyclic systems.
Furthermore, the pyridine ring itself can be functionalized through various cross-coupling reactions. While the oxan-4-yloxy group at the 6-position may influence the reactivity of the pyridine ring, positions 2, 4, and 5 remain potential sites for modification. Palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings are powerful tools for introducing aryl, heteroaryl, and amino substituents, respectively. These reactions can be used to link the this compound core to other pharmacophoric fragments, leading to the creation of novel and complex molecular architectures.
An example of a scaffold derived from a related structure is seen in the synthesis of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives, which have been identified as potent inhibitors of the ALK5 receptor. nih.gov This highlights the potential of combining the tetrahydropyran-4-yloxy-pyridine motif with other heterocyclic systems to generate biologically active compounds.
The following table outlines potential derivatization strategies for the development of scaffolds from this compound, based on established chemical transformations of pyridinyl methanols and related heterocyclic systems.
| Functional Group | Reaction Type | Reagents and Conditions | Resulting Scaffold/Intermediate |
| Hydroxymethyl | Oxidation | PCC, CH₂Cl₂ | 6-(Oxan-4-yloxy)nicotinaldehyde |
| Hydroxymethyl | Etherification | NaH, R-X | 6-(Oxan-4-yloxy)pyridin-3-yl)methoxymethyl)-R |
| Hydroxymethyl | Esterification | R-COOH, DCC, DMAP | 6-(Oxan-4-yloxy)pyridin-3-yl)methyl ester |
| Pyridine Ring | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl/heteroaryl substituted pyridines |
| Pyridine Ring | Buchwald-Hartwig Amination | R-NH₂, Pd catalyst, base | Amino-substituted pyridines |
These strategies demonstrate the versatility of this compound as a starting material for the construction of diverse and complex molecular scaffolds. The ability to modify both the side chain and the pyridine ring allows for fine-tuning of the molecule's properties, making it a valuable building block in the quest for new and improved therapeutic agents. The development of compound libraries based on these scaffolds can lead to the identification of novel hits and leads for a wide range of biological targets.
Advanced Spectroscopic and Structural Characterization Methodologies for 6 Oxan 4 Yloxy Pyridin 3 Yl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the cornerstone for elucidating the molecular structure of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be indispensable.
¹H NMR would provide initial information on the number of different proton environments, their chemical shifts, and their coupling patterns. For instance, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the protons of the oxane ring.
¹³C NMR would complement the ¹H NMR data by identifying the number of unique carbon environments. The chemical shifts would help in assigning the carbon atoms to the pyridine ring, the oxane ring, the ether linkage, and the methanol group.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
To assemble the complete structural puzzle, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of protons within the oxane ring and for confirming the relationships between adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon, allowing for unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the various fragments of the molecule, for example, by showing a correlation between the protons of the oxane ring and the carbon atom of the pyridine ring attached to the ether oxygen, as well as linking the methanol group to the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY data would be vital for determining the relative stereochemistry and preferred conformation of the molecule in solution, such as the orientation of the oxane ring relative to the pyridine ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values would be necessary for a definitive analysis.
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Pyridine H-2/H-4/H-5 | 7.0 - 8.5 | 110 - 150 |
| Methanol CH₂ | ~4.6 | ~65 |
| Oxane O-CH | ~5.4 | ~70 |
| Oxane CH₂ (adjacent to O) | ~3.5 - 4.0 | ~68 |
| Oxane CH₂ (other) | ~1.8 - 2.2 | ~30 |
| Methanol OH | Variable | - |
Solid-State NMR Applications
In the absence of a suitable single crystal for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the structure of this compound in its solid, crystalline, or amorphous form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. ssNMR can reveal information about polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions that are not observable in solution-state NMR.
X-ray Crystallography for Absolute Stereochemical Assignment
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This would definitively establish the connectivity of the atoms and the conformation of the molecule in the solid state. For chiral molecules, anomalous dispersion techniques could be used to determine the absolute configuration.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) sources could be used. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺). Analysis of the fragment ions would help to confirm the presence of the pyridine, oxane, and methanol moieties. A hypothetical fragmentation pattern might involve cleavage of the ether bond or loss of the methanol group.
A table of potential major fragments is outlined below:
| m/z (charge-to-mass ratio) | Proposed Fragment Ion |
| 210.1130 | [M+H]⁺: Protonated parent molecule |
| 192.0922 | [M-H₂O+H]⁺: Loss of water from the methanol group |
| 124.0555 | [M-C₅H₉O+H]⁺: Cleavage of the ether bond |
| 85.0603 | [C₅H₉O]⁺: Oxan-4-yloxy cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretches of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a strong C-O stretch from the ether and alcohol groups (around 1050-1250 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring, which often give strong Raman signals. It would complement the IR data and help to provide a more complete vibrational analysis.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research
If this compound were found to be chiral, for instance, due to a specific, stable conformation or the presence of stereocenters introduced during synthesis, chiroptical techniques would be employed.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A non-zero CD spectrum would confirm the chirality of the molecule and could provide information about its secondary structure and conformation.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is another method to characterize chiral molecules.
Computational and Theoretical Studies of 6 Oxan 4 Yloxy Pyridin 3 Yl Methanol
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular electronic structures. For a molecule like [6-(Oxan-4-yloxy)pyridin-3-yl]methanol, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information. researchgate.netmalariaworld.org
The optimization of the molecular geometry is the initial step, leading to the prediction of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For similar pyridinyl methanol (B129727) derivatives, a good correlation between DFT-calculated and experimentally determined structural parameters has been observed. researchgate.net
Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. researchgate.netscispace.com Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. It allows for the investigation of charge distribution on individual atoms and the analysis of hyperconjugative interactions, which contribute to molecular stability. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic and nucleophilic interactions. malariaworld.orgscispace.com
Table 1: Illustrative Electronic Properties of a Related Pyridine (B92270) Derivative Calculated by DFT
| Parameter | Value | Reference |
| HOMO Energy | -6.2 eV | scispace.com |
| LUMO Energy | -0.9 eV | scispace.com |
| HOMO-LUMO Gap | 5.3 eV | scispace.com |
| Method | B3LYP/6-311++G(d,p) | scispace.com |
Note: This data is for (RS)-(4-bromophenyl)(pyridin-2-yl)methanol and serves as an example of typical DFT calculation results.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movement of atoms and molecules based on a force field, providing a detailed picture of conformational flexibility.
For a molecule with several rotatable bonds like this compound (e.g., the C-O-C ether linkage and the C-C bond connecting the methanol group to the pyridine ring), MD simulations can explore the potential energy surface and identify the most stable conformers. The simulations can be performed in various environments, such as in a vacuum or in a specific solvent, to understand how the surroundings influence the molecule's shape and flexibility. The results of MD simulations can be crucial for understanding how the molecule might interact with biological targets, as the conformational state can significantly impact binding affinity.
Theoretical Prediction of Reactivity and Interactions
Local reactivity can be predicted using Fukui functions or the dual descriptor, which are derived from the electron density. These tools help to identify the specific atoms or regions within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. This information is invaluable for predicting the outcomes of chemical reactions and understanding the mechanisms of interaction with other molecules.
Quantum Chemical Characterization of Reaction Pathways
Quantum chemical methods, particularly DFT, can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This involves locating and characterizing the transition state structures that connect reactants to products. By calculating the activation energies, one can predict the feasibility and kinetics of various reaction pathways.
For instance, the oxidation of the methanol group or substitution reactions on the pyridine ring could be theoretically investigated. Such studies provide a mechanistic understanding at the atomic level, which is often difficult to obtain through experimental means alone.
In Silico Screening and Library Design
The structural motif of this compound can serve as a scaffold for the design of new molecules with desired properties. In silico screening techniques allow for the rapid evaluation of large virtual libraries of compounds derived from this scaffold. malariaworld.orgauctoresonline.org
This process typically involves generating a library of related structures by modifying specific functional groups of the parent molecule. These virtual compounds are then subjected to computational filters to predict their physicochemical properties, such as solubility and membrane permeability (ADME properties), as well as their potential biological activity through molecular docking simulations against specific protein targets. nih.govresearchgate.net This approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates. auctoresonline.org
Table 2: Illustrative Data from an In Silico Screening Study of Pyridine Derivatives
| Property | Predicted Value Range | Reference |
| Human Intestinal Absorption | 83.21% - 96.43% | auctoresonline.org |
| Molecular Volume | 187.51 ų - 295.84 ų | auctoresonline.org |
| Bioactivity Score | Varies based on target | nih.gov |
Note: This data is for a library of pyridine-4-carbohydrazide derivatives and is presented to illustrate the types of predictions made in in silico screening.
Supramolecular Chemistry and Intermolecular Interactions of 6 Oxan 4 Yloxy Pyridin 3 Yl Methanol
Investigation of Hydrogen Bonding Networks
Hydrogen bonding is the principal directional force controlling the assembly of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. The molecule possesses distinct hydrogen bond donor and acceptor sites, making it a versatile building block for supramolecular architectures.
Donor and Acceptor Sites : The primary hydrogen bond donor is the hydroxyl group (-OH) of the methanol (B129727) moiety. The key acceptor sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ether linkage and the hydroxyl group itself.
Primary Synthons : The most anticipated hydrogen bonding motif is the robust O-H···N(pyridine) interaction. This type of bond is a well-established and strong interaction in crystal engineering, often forming the primary connection between molecules. nih.govmdpi.com In crystal structures of related pyridyl-methanol systems, this bond is a recurring feature that directs the primary assembly. nih.gov
The competition and synergy between these different hydrogen bonds can lead to the formation of various supramolecular synthons, which are reliable patterns of intermolecular interactions. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound This table presents a theoretical summary of potential hydrogen bond donors, acceptors, and the resulting common supramolecular synthons based on analysis of the molecule's functional groups and data from analogous systems.
| Donor Group | Acceptor Site | Interaction Type | Potential Supramolecular Synthon |
|---|---|---|---|
| Methanol (-OH) | Pyridine (N) | Strong (O-H···N) | Dimer, Chain |
| Methanol (-OH) | Ether (-O-) | Moderate (O-H···O) | Chain, Sheet |
| Methanol (-OH) | Methanol (-OH) | Moderate (O-H···O) | Catemer, Dimer |
| Pyridine (C-H) | Oxygen (Ether/Methanol) | Weak (C-H···O) | Cross-linking of chains/sheets |
π-π Stacking Interactions Involving the Pyridine Ring
The pyridine ring of this compound is electron-deficient and capable of engaging in π-π stacking interactions, which are crucial for organizing the hydrogen-bonded networks into a stable three-dimensional crystal lattice. numberanalytics.comnumberanalytics.com While weaker than hydrogen bonds, these stacking interactions are vital for defining the long-range order in the crystal.
Studies on pyridinoid dimers in various crystal structures show that these interactions typically adopt one of two main geometries acs.orgresearchgate.net:
Parallel-Displaced : The pyridine rings are parallel but offset from one another. The typical centroid-to-centroid distance for this arrangement is generally observed to be between 3.6 Å and 4.2 Å. researchgate.net
T-shaped (or Edge-to-Face) : The edge of one pyridine ring (the C-H bonds) points towards the face of another. Statistical analysis suggests this geometry is highly favorable in pyridine-containing crystal structures. acs.orgacs.org
In a related crystal structure of an N-{4-[(6-chloro-pyridin-3-yl)methoxy]phenyl} derivative, π-π contacts between adjacent pyridine rings were observed with a centroid-centroid distance of 3.854 Å, linking hydrogen-bonded dimers into a stacked arrangement. nih.gov This demonstrates the significant role of π-stacking in the crystal packing of molecules containing the pyridyl-methoxy scaffold. The specific geometry and energy of these interactions in this compound would depend on the steric influence of the bulky oxane group and the primary arrangement dictated by the hydrogen-bonding network.
Table 2: Typical Geometrical Parameters for π-π Interactions Involving Pyridine Rings Data derived from statistical analysis of pyridinoid dimers in crystal structures. acs.orgresearchgate.netnih.gov
| Interaction Geometry | Centroid-to-Centroid Distance (d) | Interplanar Angle (θ) |
|---|---|---|
| Parallel-Displaced | 3.6 - 4.2 Å | < 30° |
Self-Assembly Mechanisms of this compound
The self-assembly of this compound into a crystalline solid is a hierarchical process driven by the non-covalent interactions discussed above.
Primary Assembly via Hydrogen Bonding : The process is likely initiated by the formation of the strongest available hydrogen bonds. Molecules would first assemble into primary structures, such as dimers or chains, via the strong O-H···N(pyridine) interactions. rsc.org
Secondary Organization via Weaker Interactions : These primary hydrogen-bonded chains or networks are then organized in space through weaker forces. π-π stacking interactions will align the pyridine rings of adjacent chains, while van der Waals forces, particularly involving the flexible and bulky oxane ring, will govern the final, efficient space-filling and packing. researchgate.net
Formation of 3D Supramolecular Architecture : The directionality of the hydrogen bonds combined with the planar constraints of the π-stacking interactions and the steric demands of the oxane moiety results in a specific, ordered three-dimensional structure. The formation of intermolecular "cross-linking" networks via weaker hydrogen bonds can further stabilize the assembly. hbku.edu.qa
The flexibility of the ether linkage can allow the molecule to adopt different conformations, potentially leading to different packing arrangements and even the formation of distinct polymorphs. nih.gov
Host-Guest Chemistry with this compound
Host-guest chemistry involves the complexation of a "guest" molecule within a cavity or binding site of a larger "host" molecule. wikipedia.org While no specific host-guest studies involving this compound have been reported, its structural features suggest it could act as a guest molecule.
The molecule's size and functional groups make it a candidate for inclusion within various common host molecules:
Cyclodextrins : The entire molecule or its pyridine/oxane moieties could fit into the hydrophobic cavity of cyclodextrins (e.g., β- or γ-cyclodextrin). The size of the oxane ring would be a determining factor for which cyclodextrin (B1172386) could serve as an effective host. wikipedia.org
Calixarenes and Cucurbiturils : These macrocyclic hosts possess cavities of varying sizes and electronic properties that could accommodate the pyridine ring or the entire guest molecule through a combination of hydrophobic, C-H···π, and van der Waals interactions.
TADDOL Derivatives and Tricyclic Systems : Host compounds with specific hydrogen-bonding sites have shown high affinity and selectivity for pyridine-based guests. acs.orgresearchgate.net The O-H···N hydrogen bond would be a primary driver for complexation with hosts possessing complementary acceptor or donor sites.
The potential for this compound to act as a host is less obvious, as it does not possess a pre-organized cavity. However, in the solid state, channels or voids could form within its crystal lattice, potentially allowing for the inclusion of small solvent molecules.
Co-crystallization and Polymorphism Studies
The presence of robust hydrogen bond donor and acceptor sites makes this compound an excellent candidate for co-crystal formation. nih.gov Co-crystals are multi-component solids where the components are linked by non-covalent interactions.
Co-crystallization Strategy : By combining this compound with a co-former that has complementary functional groups (e.g., a carboxylic acid), predictable supramolecular synthons can be formed. For instance, a carboxylic acid co-former would readily form a strong O-H(acid)···N(pyridine) hydrogen bond, creating a robust heterodimer synthon that can serve as the building block for a new crystalline solid. This strategy is a cornerstone of crystal engineering. nih.gov
Polymorphism : Polymorphism is the ability of a compound to exist in more than one crystal structure. Given the conformational flexibility of the oxane ring and the ether linkage, it is highly probable that this compound could exhibit polymorphism. nih.govmdpi.com Different crystallization conditions (e.g., solvent, temperature) could favor different molecular conformations or lead to variations in the hydrogen-bonding network (e.g., O-H···N vs. O-H···O dominant patterns). Each distinct packing arrangement would constitute a different polymorph with unique physical properties. The competition between different possible synthons is a common origin of polymorphism in such flexible molecules. nih.gov
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-{4-[(6-chloro-pyridin-3-yl)methoxy]phenyl} derivative |
| Pyridine |
| Methanol |
| Oxane |
Comprehensive Search Reveals No Data on the Environmental Fate and Degradation of this compound
A thorough and extensive search of scientific databases and publicly available literature has found no specific studies or data concerning the environmental fate and degradation mechanisms of the chemical compound this compound.
Despite targeted searches for information on the photodegradation, biodegradation, hydrolytic stability, and oxidative degradation of this specific molecule, no research, reports, or data sets were identified. This absence of information makes it impossible to provide a scientifically accurate and detailed analysis as requested in the article outline.
The required sections and subsections, including:
Environmental Fate and Degradation Mechanisms of 6 Oxan 4 Yloxy Pyridin 3 Yl Methanol
Chemical Transformation Products and Environmental Pathways
cannot be populated with the "thorough, informative, and scientifically accurate content" stipulated, as the foundational research for such an article does not appear to exist in the public domain. General information on the degradation of related chemical structures, such as pyridine (B92270) or ether compounds, cannot be accurately extrapolated to this specific molecule without dedicated scientific investigation.
Therefore, the generation of the requested article is not possible at this time. Further empirical research would be necessary to determine the environmental behavior of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol.
Advanced Analytical Method Development for 6 Oxan 4 Yloxy Pyridin 3 Yl Methanol
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic techniques are paramount for separating and quantifying the main component from any impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and impurity profiling. ijprajournal.comnih.gov For [6-(Oxan-4-yloxy)pyridin-3-yl]methanol, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point due to the compound's polarity.
A typical RP-HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The selection between acetonitrile and methanol can be critical, as acetonitrile can sometimes impede pi-pi interactions with phenyl-based columns, suggesting methanol might be preferable for achieving selectivity based on such interactions. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of both the main compound and any potential impurities with varying polarities.
Method development would focus on optimizing parameters such as mobile phase composition, pH, gradient slope, flow rate, and column temperature to achieve optimal separation with good peak shape and resolution. nih.gov For instance, a study on pyridine (B92270) derivatives utilized a mobile phase of 80% methanol and 20% acetate (B1210297) buffer (pH 4.0) on a C18 column. researchgate.net Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the compound, which for pyridine derivatives is often around 254 nm. researchgate.netsielc.com
The validation of the HPLC method would be performed according to ICH guidelines, assessing parameters like linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). medistri.swissresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Analysis of a Pyridine Derivative
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities. medistri.swiss For a compound like this compound, which has a relatively high boiling point, derivatization may be necessary to increase its volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents.
The GC separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure good separation of all potential impurities. The mass spectrometer provides highly specific detection and allows for the identification of unknown impurities by analyzing their fragmentation patterns. ijprajournal.comnih.gov GC-MS is particularly useful for identifying and quantifying residual solvents, starting materials, and by-products from the synthesis. The use of high-resolution mass spectrometry (HRMS) can further aid in the confident structural elucidation of unknown impurities by providing accurate mass measurements. thermofisher.com
Table 2: Potential Volatile Impurities and GC-MS Suitability
| Impurity Type | Example | Suitability for GC-MS |
| Residual Solvents | Tetrahydrofuran, Pyridine | High |
| Starting Materials | 3-cyanopyridine | Moderate (may require derivatization) |
| By-products | Isomeric pyridinylmethanols | Moderate (may require derivatization) |
Chiral Chromatography for Enantiomeric Purity
Since this compound possesses a stereogenic center, it is essential to have an analytical method to determine its enantiomeric purity. Chiral chromatography is the most common technique for this purpose. This can be achieved through either direct or indirect methods.
In the direct method, a chiral stationary phase (CSP) is used to separate the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds. mdpi.com The mobile phase is typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. mdpi.com
The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). rsc.org However, the direct method is often preferred as it avoids potential complications from the derivatization reaction.
An alternative approach for the resolution of chiral alcohols containing a pyridine ring is lipase-catalyzed enantioselective acetylation. This enzymatic method can provide excellent enantiomeric purities. acs.org
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)
For the analysis of complex mixtures, such as forced degradation samples or biological matrices, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. ijprajournal.com LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov
An LC-MS/MS method for this compound would typically use a reversed-phase LC separation similar to that described for HPLC. The eluent from the LC column is introduced into the mass spectrometer, where the analyte is ionized, commonly using electrospray ionization (ESI). In the tandem mass spectrometer, the protonated molecule of the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification. nih.gov This technique is particularly valuable for identifying and quantifying trace-level impurities and degradation products. researchgate.netnih.gov
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry can be a simple and rapid method for the quantitative analysis of this compound in bulk drug substance or simple formulations. The pyridine ring system exhibits characteristic UV absorption. The UV spectrum of pyridine typically shows absorption maxima around 250-260 nm. researchgate.netsielc.com
For quantitative analysis, a calibration curve of absorbance versus concentration would be prepared using a standard of known purity. The analysis is performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. It is important to note that the UV spectrum can be influenced by the solvent and the pH of the solution. sielc.com While not as specific as chromatographic methods, spectrophotometry can be a useful tool for routine quality control and for determining the concentration of solutions. The interaction of pyridine with different acid sites can also be studied using UV-Vis spectroscopy, which could be relevant for understanding its behavior in different formulations. rsc.org
Electroanalytical Methods for Detection and Quantification
Electroanalytical methods offer an alternative approach for the detection and quantification of electroactive compounds like this compound. slideshare.net These techniques are based on measuring the potential or current in an electrochemical cell containing the analyte. wikipedia.orgechemi.com
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the redox behavior of the pyridine moiety. rsc.org The reduction of pyridine derivatives at an electrode surface can produce a measurable current that is proportional to the concentration of the analyte. univ-lyon1.fr For instance, voltammetric methods have been developed for the determination of various pyridine derivatives in different media. rsc.orgsigmaaldrich.com
Amperometry, another electroanalytical technique, involves the measurement of current at a fixed potential. nih.gov Amperometric biosensors have been developed for the detection of pyridine nucleotides, demonstrating the potential for highly sensitive and selective analysis. nih.govnih.gov While perhaps less common for routine pharmaceutical analysis compared to chromatography, electroanalytical methods can offer advantages in terms of cost, speed, and portability, and can be particularly useful for specific applications such as in-process control or sensor development. nih.gov
Future Research Directions and Emerging Opportunities in 6 Oxan 4 Yloxy Pyridin 3 Yl Methanol Chemistry
Integration with Advanced Materials Science
The pyridine (B92270) ring is a well-established component in the design of advanced materials due to its coordination properties and rigid structure. nih.gov The incorporation of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol into material science applications presents a compelling area for future research.
Polymer Chemistry: The primary alcohol of this compound can serve as a monomer for the synthesis of polyesters and polyurethanes. The resulting polymers would feature the 6-(oxan-4-yloxy)pyridine moiety as a pendant group, which could influence the material's thermal stability, solubility, and coordination capacity.
Metal-Organic Frameworks (MOFs): Pyridine derivatives are frequently used as ligands in the construction of MOFs. researchgate.net The nitrogen atom of the pyridine ring in this compound can coordinate with metal ions, while the flexible oxane group could influence the porosity and guest-binding properties of the resulting framework. Research into the synthesis of MOFs using this compound as a linker could lead to new materials for gas storage, separation, or catalysis.
Specialty Chemicals: The unique structural features of compounds containing both pyridine and oxane rings make them valuable as building blocks in industrial chemistry for the synthesis of specialty chemicals and advanced materials. evitachem.com
A summary of potential material science applications is presented in Table 1.
Table 1: Potential Applications in Advanced Materials Science
| Application Area | Potential Role of this compound | Anticipated Properties of Resulting Material |
|---|---|---|
| Polymer Synthesis | Monomer with a functional pendant group | Modified thermal stability, solubility, and metal coordination |
| Metal-Organic Frameworks | Organic linker | Tunable porosity and selective guest-binding |
| Specialty Chemicals | Versatile building block | Unique structural motifs for novel chemical entities |
Novel Synthetic Methodologies Exploration
While the synthesis of this compound is not widely reported, its structure suggests several plausible synthetic routes. A key precursor is likely 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, which can be reduced to the corresponding alcohol. cymitquimica.com Future research could focus on optimizing this transformation and exploring novel, more efficient synthetic strategies.
Reduction of the Aldehyde Precursor: The most direct route to this compound is the reduction of 6-(oxan-4-yloxy)pyridine-3-carbaldehyde. cymitquimica.com Investigating various reducing agents and reaction conditions could optimize the yield and purity of the final product.
One-Pot Multicomponent Reactions: Modern synthetic chemistry increasingly relies on multicomponent reactions to build molecular complexity in a single step. nih.gov Developing a one-pot reaction that combines the pyridine core, the oxane moiety, and the methanol (B129727) functionality from simpler starting materials would be a significant advancement.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting the synthesis of this compound and its derivatives to a flow process could enable more efficient and reproducible production.
Exploration of Bio-conjugation Strategies
The presence of a primary alcohol provides a convenient handle for the conjugation of this compound to biomolecules. This opens up possibilities for its use in chemical biology and drug delivery. chemscene.com
Prodrug Development: The alcohol functionality can be esterified with a promoiety that is cleaved in vivo to release a biologically active molecule. This strategy is often employed to improve the pharmacokinetic properties of a drug.
Biomolecule Labeling: The compound could be functionalized with a reporter group, such as a fluorescent dye, and then conjugated to proteins or nucleic acids for use in bioimaging or diagnostic assays.
Targeted Drug Delivery: By attaching a targeting ligand to the this compound scaffold, it may be possible to direct a payload to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
Development of Structure-Reactivity Relationships for this compound Derivatives
Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new compounds with desired properties. nih.gov For this compound and its derivatives, systematic studies are needed to elucidate these relationships.
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyridine ring will significantly impact the reactivity of the molecule. nih.gov For instance, introducing electron-withdrawing groups would be expected to decrease the basicity of the pyridine nitrogen.
Steric Hindrance: The bulky oxane group may sterically hinder reactions at the adjacent positions on the pyridine ring. A quantitative study of these steric effects would be valuable for predicting reaction outcomes.
A hypothetical comparison of the electronic properties of related pyridine derivatives is shown in Table 2.
Table 2: Predicted Electronic Properties of Substituted Pyridine Derivatives
| Compound | Substituent at C6 | Effect on Pyridine Ring Electron Density | Predicted Reactivity towards Electrophiles |
|---|---|---|---|
| This compound | Oxan-4-yloxy | Electron-donating | Increased |
| [6-Chloropyridin-3-yl]methanol | Chloro | Electron-withdrawing | Decreased |
| [6-Aminopyridin-3-yl]methanol | Amino | Strongly electron-donating | Significantly increased |
Sustainable Chemical Processes for this compound and Analogues
The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including pharmaceuticals and advanced materials. nih.gov Future research on this compound should prioritize the development of sustainable synthetic processes.
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, would reduce the environmental impact of the synthesis. mdpi.com
Catalysis: The use of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of green chemistry. researchgate.netfrontiersin.org Research into solid-supported catalysts for the synthesis of the target molecule could lead to more sustainable production methods.
Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources, such as biomass, would further enhance the sustainability of the process. researchgate.net For example, glycerol, a byproduct of biodiesel production, can be used as a feedstock for the synthesis of pyridine bases. researchgate.net
The development of green synthetic methods for pyridine derivatives is an active area of research, with techniques like microwave-assisted synthesis and the use of eco-friendly catalysts showing promise. nih.govnih.govacs.org
Q & A
Q. What are the common synthetic routes for [6-(Oxan-4-yloxy)pyridin-3-yl]methanol, and what reaction conditions optimize yield?
- Methodological Answer : A two-step synthesis involving nucleophilic substitution and oxidation is frequently employed. For example, oxane-4-ol can react with a halogenated pyridine derivative (e.g., 3-chloro-6-hydroxypyridine) under basic conditions (e.g., K₂CO₃ in DMF) to form the oxan-4-yloxy intermediate . Subsequent oxidation of the pyridine methanol group using agents like KMnO₄ in acidic media or Dess-Martin periodinane yields the final product. Optimal conditions (e.g., 50–60°C, 12–24 h) minimize side reactions like over-oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve the oxan-4-yloxy group (δ ~3.5–4.5 ppm for oxymethylene protons) and pyridine ring protons (δ ~7.5–8.5 ppm) .
- FT-IR : Confirm hydroxyl (broad ~3200–3500 cm⁻¹) and ether (C-O-C stretch ~1100 cm⁻¹) functional groups .
- LC-MS : Validate molecular weight (e.g., m/z = 225 [M+H]⁺) and purity (>95%) using reverse-phase chromatography with a C18 column .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when protected from UV .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from differences in purification methods or reagent quality. For example, yields of 70–91% are reported for similar pyridine derivatives . To reconcile this:
Q. What computational methods predict optimal reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Machine learning models (e.g., Template_relevance Pistachio or Reaxys_biocatalysis) analyze reaction databases to suggest feasible pathways. For example:
- Retrosynthesis : Prioritize routes with oxane-4-ol and halogenated pyridines as precursors.
- DFT calculations : Evaluate transition states for nucleophilic substitution to predict regioselectivity .
- Solvent selection : COSMO-RS simulations identify solvents (e.g., DMF, acetonitrile) that maximize solubility and minimize side reactions .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The pyridine ring’s electron-deficient nature facilitates Suzuki-Miyaura coupling. Key steps:
- Transmetallation : Boronic acids react with Pd(0) catalysts (e.g., Pd(PPh₃)₄) to form arylpalladium intermediates.
- Reductive elimination : Coupling at the 3-position is favored due to steric hindrance from the oxan-4-yloxy group at C6 .
- Kinetic studies : Monitor via ¹⁹F NMR (if fluorinated analogs are used) to assess reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
